5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C11H12BrN3O2 It is a derivative of furan and pyrazole, featuring a bromine atom and a carboxamide group
Preparation Methods
The synthesis of 5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the pyrazole moiety through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions to form larger molecules. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide include:
4-bromopyrazole: A pyrazole derivative with similar bromine substitution.
5-(5-bromo-2-thienyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: Another compound with a similar structure but different heterocyclic components.
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide: Lacks the bromine atom but shares the core structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrN3O2 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
5-bromo-N-(1,3,5-trimethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-10(7(2)15(3)14-6)13-11(16)8-4-5-9(12)17-8/h4-5H,1-3H3,(H,13,16) |
InChI Key |
OGSYZHQHIOFWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(O2)Br |
solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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